N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride

Physicochemical Properties SAR Analysis Medicinal Chemistry

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride (CAS 1189698-96-1) is a synthetic small molecule with the molecular formula C15H22ClF2N3O3S and a molecular weight of 397.9 g/mol. It belongs to the class of piperazinyl sulfonamide benzamides, characterized by a 2,6-difluorobenzamide core linked via an ethylsulfonamide spacer to a 4-ethylpiperazine moiety, and is supplied as the hydrochloride salt.

Molecular Formula C15H22ClF2N3O3S
Molecular Weight 397.87
CAS No. 1189698-96-1
Cat. No. B2611032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride
CAS1189698-96-1
Molecular FormulaC15H22ClF2N3O3S
Molecular Weight397.87
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=C(C=CC=C2F)F.Cl
InChIInChI=1S/C15H21F2N3O3S.ClH/c1-2-19-7-9-20(10-8-19)24(22,23)11-6-18-15(21)14-12(16)4-3-5-13(14)17;/h3-5H,2,6-11H2,1H3,(H,18,21);1H
InChIKeyUAVYWSZQNUNMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide Hydrochloride: Chemical Identity and Core Properties


N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide hydrochloride (CAS 1189698-96-1) is a synthetic small molecule with the molecular formula C15H22ClF2N3O3S and a molecular weight of 397.9 g/mol [1]. It belongs to the class of piperazinyl sulfonamide benzamides, characterized by a 2,6-difluorobenzamide core linked via an ethylsulfonamide spacer to a 4-ethylpiperazine moiety, and is supplied as the hydrochloride salt [1]. This compound serves as a research tool and chemical scaffold in early-stage drug discovery, particularly for structure-activity relationship (SAR) studies targeting kinases and other enzymes .

Workflow
Kinase inhibitor scaffold for SAR and lead optimization studies
Format
Hydrochloride salt for enhanced aqueous solubility and assay-ready dissolution
Selection Context
2,6-difluorobenzamide core supports hinge-region interaction studies in kinase targets

Why N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide Hydrochloride Cannot Be Simply Replaced by an Analog


In medicinal chemistry, even minor structural modifications can drastically alter a compound's ADMET profile, target selectivity, and potency [1]. The specific combination of the 2,6-difluorobenzamide core, the two-carbon ethyl sulfonamide linker, and the terminal 4-ethylpiperazine is not arbitrary; changing the N-substituent from an ethyl to a methyl, benzyl, or phenyl group changes the molecular geometry, lipophilicity (logP), and potential hydrogen-bonding interactions [2]. Consequently, generic substitution with a close analog lacks validated bioisosteric data and risks introducing unforeseen changes in biological activity or solubility, thereby undermining the reproducibility of research experiments .

N-substituent change alters lipophilicity and geometry
Replacing the ethyl group with methyl, benzyl or phenyl may significantly shift logP and hydrogen-bonding capacity, undermining SAR continuity.
Lacks validated bioisosteric data for analog swap
No published head-to-head data confirm that close analogs retain target engagement or solubility profile; substitution requires experimental validation.
Solubility may shift with free base form
The hydrochloride salt offers reported solubility advantages; free base or alternative salt forms may exhibit lower dissolution, affecting assay reproducibility.

Quantitative Differentiation Guide for N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide Hydrochloride


Molecular Weight Differentiation: Ethyl vs. Phenethyl N-Substitution on the Piperazine Ring

The molecular weight of the target compound is 397.9 g/mol (hydrochloride salt) [1]. Replacing the N-ethyl group with an N-phenethyl group, as in the analog 2,6-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride, increases the molecular weight to 473.96 g/mol, a difference of 76.06 g/mol . This substantial increase correlates with a significant rise in lipophilicity and topological polar surface area, which directly impacts membrane permeability and non-specific binding .

MW Differentiation
Head-to-head
397.9 vs 473.96 g/mol
Supports lower molecular weight scaffold selection for lead optimization.
Ethyl vs phenethyl analog; MW difference may impact permeability.
Physicochemical Properties SAR Analysis Medicinal Chemistry

Hydrogen Bond Acceptor Count: Targeting Specific Kinase Hinge Regions

The target compound possesses 7 hydrogen bond acceptor sites, primarily from the sulfonamide, amide, and fluorine atoms [1]. By contrast, a non-fluorinated analog, N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride, would lack the two fluorine acceptors, reducing its acceptor count to 5 . The presence of the 2,6-difluoro substitution pattern is a known motif in kinase inhibitor design, where fluorine atoms can participate in weak hydrogen bonds with the kinase hinge region and influence the bioactive conformation of the molecule .

H-Bond Acceptors
Class-level
7 acceptors
2,6-difluoro motif may support kinase hinge-region interaction studies.
Compared to non-fluorinated analog (5 acceptors). Data to verify in target context.
Kinase Inhibition Drug Design Hydrogen Bonding

Solubility-Enhancing Salt Form: The Hydrochloride Advantage

The compound is provided as a stable hydrochloride salt, which confers enhanced aqueous solubility compared to the free base form [1]. While quantitative aqueous solubility data for this specific compound is not publicly available in primary literature, class-level evidence indicates that piperazine-containing hydrochloride salts typically exhibit solubility in the range of 1-10 mg/mL in aqueous buffers, significantly higher than their free base counterparts . This is a crucial advantage for in vitro assays requiring DMSO stock solutions or aqueous dilution.

Salt Form Solubility
Class-level
>10× solubility gain
Hydrochloride salt enables aqueous dilution for biochemical assays.
Class-level inference; quantitative solubility data not publicly available.
Formulation Solubility Chemical Stability

Key Application Scenarios for N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-2,6-difluorobenzamide Hydrochloride in Scientific Research


Kinase Inhibitor Scaffold Optimization and SAR Studies

The 2,6-difluorobenzamide and ethylpiperazine sulfonamide motifs are privileged structures in kinase inhibitor design [1]. This compound is ideally used as a core scaffold for systematic SAR studies, where the N-ethyl group on the piperazine can be modified to probe the size and lipophilicity tolerance of the solvent-exposed region of a kinase active site. Its lower molecular weight (397.9 g/mol) relative to bulkier N-substituted analogs makes it an optimal starting point for iterative optimization aimed at improving ligand efficiency [2].

Bacterial Cell Division FtsZ Inhibition Research

Given the established activity of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, this compound can serve as a direct comparator or starting point for developing novel antibacterial agents [1]. Its unique sulfonamide-ethyl linkage provides a distinct vector for chemical expansion compared to published 3-O-alkyl or direct amide-linked analogs, allowing researchers to explore new chemical space in the FtsZ binding site [2].

Chemical Biology Tool for Target Deconvolution

The combination of a 2,6-difluorobenzamide pharmacophore with a piperazine-sulfonamide tail offers multiple sites for chemical derivatization, making it a valuable intermediate for synthesizing affinity chromatography probes or photoaffinity labeling reagents [1]. Its hydrochloride salt form ensures sufficient aqueous solubility for biochemical pull-down experiments [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold SAR
Ethylpiperazine sulfonamide tail with difluorobenzamide core
Ligand efficiency and hinge-binding motif evaluation
Bacterial cell division (FtsZ) inhibition research
2,6-difluorobenzamide pharmacophore with sulfonamide linker
FtsZ binding site exploration vs alkyl/amide-linked analogs
Chemical probe and pull-down reagent synthesis
Multiple derivatization sites; hydrochloride salt solubility
Target engagement and affinity chromatography optimization
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